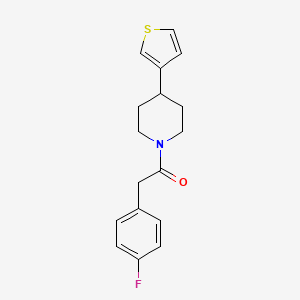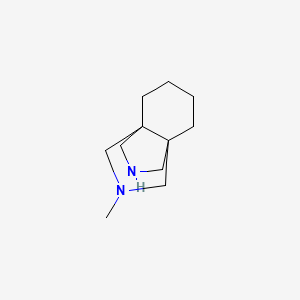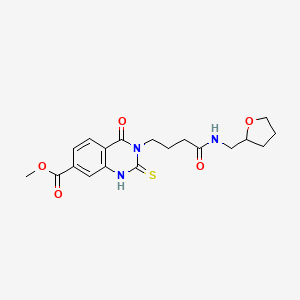![molecular formula C15H28N2O3 B2502249 Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate CAS No. 1573547-83-7](/img/structure/B2502249.png)
Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring structure found in many important natural products . The compound also includes a tert-butylcarbamoyl group and a methyl acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexane derivative with a tert-butylcarbamoyl group and a methyl acetate group . The tert-butylcarbamoyl group could be introduced through a reaction with di-tert-butyl dicarbonate (Boc2O), a common reagent for introducing Boc-protected amino groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexane ring, with the tert-butylcarbamoyl group and the methyl acetate group attached to the ring. The exact structure would depend on the positions of these groups on the cyclohexane ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a cyclohexane ring often exhibit interesting conformational properties . The presence of the tert-butylcarbamoyl and methyl acetate groups could also influence properties such as solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Molecular Conformation and Stability
The compound Boc-Ant-Gpn-OMe, closely related to Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate, is known for adopting a stable folded conformation. This stability is attributed to intramolecular six- and seven-membered hydrogen-bonded rings, along with weak C-H...O and C-H...π interactions, forming a ribbon-like structure. Such stable conformations are crucial in understanding molecular interactions and designing stable compounds in various scientific applications (Wani, Gupta, Kant, Aravinda, & Rai, 2014).
Metal Ion Binding and Antioxidant Activity
The compound is involved in the synthesis of Schiff base ligands, which have significant implications in metal ion binding. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid has been utilized to produce Schiff base ligands with notable metal ion binding properties. Such complexes have been characterized and demonstrated antioxidant properties, and selective xanthine oxidase inhibitory studies revealed the potential biological activity of these complexes (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Chemical Synthesis and Scalability
The compound is integral in chemical synthesis processes, such as the Ritter reaction, indicating its importance in synthesizing various tert-butyl amides. Its involvement in scalable chemical processes highlights its potential for large-scale applications and its importance in industrial chemistry (Milne & Baum, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-[1-[(tert-butylcarbamoylamino)methyl]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)17-13(19)16-11-15(10-12(18)20-4)8-6-5-7-9-15/h5-11H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFECYWWRKXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCCCC1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)





